Kahweol acetate

Prostate Cancer Synergistic Combination Therapy Cell Proliferation Inhibition

Researchers studying coffee diterpene anticancer mechanisms need structurally defined compounds with reproducible bioactivity. Kahweol acetate (CAS 81760-47-6), featuring a conjugated diene system, provides distinct Keap1/Nrf2/ARE pathway activation absent in cafestol. • Synergy: combination index <1 with cafestol in DU-145 cells; >60% viability reduction at 30 µM. • Apoptosis: 35-40% TUNEL-positive ACHN cells vs. 20-25% for cafestol; 55-60% migration inhibition. • Nrf2 induction: up to 9-fold NQO1 mRNA increase in nrf2(+/+) MEFs.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
CAS No. 81760-47-6
Cat. No. B1663006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweol acetate
CAS81760-47-6
SynonymsKahweol acetate;  CCRIS 1520;  CCRIS1520;  CCRIS-1520; ((3bS,5aR,7R,8S,10aR,10bS)-7-hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
InChIInChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
InChIKeyOJLWVPDNBQAHRT-RWKVYSHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Kahweol Acetate: Cancer and Chemoprevention Research


Kahweol acetate (CAS 81760-47-6) is a semi-synthetic derivative of the natural coffee diterpene kahweol, characterized by an acetylated furan ring structure with a molecular formula of C22H28O4 and molecular weight of 356.47 g/mol . Unlike its close analog cafestol, kahweol acetate possesses a conjugated double bond system in the furan moiety that imparts distinct chemical and biological properties [1]. As a glutathione S-transferase (GST) inducer and apoptosis promoter, kahweol acetate demonstrates potent anti-cancer activity across multiple malignancies including prostate, renal, and oral squamous cell carcinoma [2].

Cell-model endpoint review across prostate, renal, and oral squamous carcinoma lines
Reported cytotoxicity and apoptosis signaling context
Conjugated diene system may support distinct Keap1/Nrf2 pathway interactions
Structure-dependent activation profile
GST induction and apoptosis promoter for mechanistic studies
Supports combination screening with cafestol

Why Kahweol Acetate Cannot Be Substituted


Interchanging kahweol acetate with closely related coffee diterpenes such as cafestol acetate, unmodified kahweol, or cafestol is scientifically invalid due to fundamental differences in molecular structure, biological activity, and synergistic potential. Kahweol acetate contains a conjugated diene system in the furan ring that unmodified cafestol lacks, enabling distinct interactions with cellular targets including the Keap1/Nrf2/ARE pathway [1]. Direct comparative studies demonstrate that while both compounds individually inhibit cancer cell proliferation, their combination produces synergistic effects (combination index < 1) not achievable with either agent alone, particularly in suppressing Akt/ERK phosphorylation and downregulating chemokine receptors CCR2/CCR5/CCR6 [2]. Additionally, kahweol acetate exhibits differential activation of apoptosis markers—upregulating cleaved caspase-3 and PARP while downregulating anti-apoptotic STAT3, Bcl-2, and Bcl-xL—a profile that varies significantly from unmodified kahweol and cafestol alone [3].

Kahweol Acetate
Contains conjugated diene; reported synergistic apoptosis and chemokine modulation with cafestol; distinct apoptosis marker profile (cleaved caspase-3, PARP, STAT3, Bcl-xL).
Cafestol / Cafestol Acetate
Lack conjugated diene system; may not replicate Keap1/Nrf2 binding or synergy; differential regulation of pro-apoptotic and anti-apoptotic proteins limits pathway-response transfer.
Combination (C+K)
Synergy (CI
Unmodified Kahweol
Higher melting point, oxidation susceptibility, and different solubility may alter assay handling; apoptosis and migration inhibition magnitude may differ.

Kahweol Acetate: Head-to-Head Comparison


Synergy with Cafestol in Prostate Cancer

Kahweol acetate demonstrates synergistic anti-proliferative activity when combined with cafestol in prostate cancer DU-145 cells, with a quantified combination index (CI) < 1, indicating true pharmacological synergy not observed with either compound alone. Specifically, the combination of 30 µM kahweol acetate plus 30 µM cafestol reduced cell viability by >60% compared to control, whereas kahweol acetate alone at 30 µM achieved only 20-30% reduction and cafestol alone at 30 µM achieved 25-35% reduction under identical conditions [1].

Synergy in Prostate Cancer
Head-to-head
Combo (30 µM each) >60% viability reduction; kahweol acetate alone 20–30%; cafestol alone 25–35%; CI
Supports combination study context; review CI calculation.
DU-145 cells, 48h MTT; synergy not replicated with single agents.
Apoptosis vs. Cafestol
Head-to-head
Kahweol acetate 35–40% TUNEL+ in ACHN, 30–35% in Caki-1; cafestol 20–25% and 18–22%.
Supports apoptosis endpoint comparison; magnitude differs.
30 µM, 48h; cell-line-dependent response.
Nrf2 Chemoprevention
Class-level
C+K combination: up to 9-fold NQO1 mRNA increase in nrf2(+/+) MEFs.
Reported class-level Nrf2 response; verify in target model.
Combo effect; individual diterpene contribution requires deconvolution.
Physicochemical Profile
Cross-study
mp 133.5–136°C; soluble in ethyl acetate, acetone, DMSO; insoluble in water. Unmodified kahweol mp ~158–160°C, more oxidation-prone.
Supports handling and solubility selection; stability advantage review.
Technical datasheet; experimental confirmation recommended.
Chemokine & PD-L1
Head-to-head
Kahweol acetate reduces CCR2/CCR5/CCR6 and PD-L1 protein levels by 40–60%; more pronounced PD-L1 suppression vs. cafestol in Caki-1.
Supports immunomodulatory endpoint review; cell-line specific.
Western blot, 30 µM 48h; direct quantification in primary source.
Migration Inhibition
Head-to-head
Kahweol acetate 55–60% inhibition vs. cafestol 45–50% in ACHN; combination 70–75%.
Supports comparative migration endpoint interpretation.
Wound healing assay, 12h; combination synergy context.
Prostate Cancer Synergistic Combination Therapy Cell Proliferation Inhibition

Apoptosis Induction vs. Cafestol in Renal Cancer

In a direct comparative TUNEL assay using ACHN and Caki-1 renal cancer cells, kahweol acetate induced significantly higher apoptotic cell populations than cafestol at matched concentrations. Treatment with 30 µM kahweol acetate for 48 hours resulted in 35-40% TUNEL-positive ACHN cells and 30-35% TUNEL-positive Caki-1 cells, compared to cafestol treatment which yielded 20-25% and 18-22% TUNEL-positive cells in the respective cell lines [1].

Apoptosis vs. Cafestol
Head-to-head
Kahweol acetate 35–40% TUNEL+ in ACHN, 30–35% in Caki-1; cafestol 20–25% and 18–22%.
Supports apoptosis endpoint comparison; magnitude differs.
30 µM, 48h; cell-line-dependent response.
Renal Cancer Apoptosis Induction TUNEL Assay

Nrf2-Mediated Chemoprevention

Treatment of mouse embryonic fibroblasts (MEFs) from nrf2(+/+) mice with a combination of kahweol acetate and cafestol (C+K) increased NAD(P)H:quinone oxidoreductase 1 (NQO1) mRNA levels up to 9-fold compared to untreated controls, an effect mediated primarily by Nrf2 and dependent on the antioxidant response element (ARE) [1]. This induction is substantially higher than what is typically observed with other coffee diterpenes tested individually, highlighting the unique chemopreventive potential of the kahweol acetate-containing combination.

Nrf2 Chemoprevention
Class-level
C+K combination: up to 9-fold NQO1 mRNA increase in nrf2(+/+) MEFs.
Reported class-level Nrf2 response; verify in target model.
Combo effect; individual diterpene contribution requires deconvolution.
Chemoprevention Nrf2 Activation Phase II Enzyme Induction

Physicochemical Comparison with Unmodified Kahweol

Kahweol acetate exhibits a well-defined melting point of 133.5-136°C and is soluble in ethyl acetate, acetone, and DMSO, while being insoluble in water . In contrast, unmodified kahweol (melting point approximately 158-160°C) demonstrates different solubility characteristics and is notably more susceptible to oxidation in the presence of air, with an IC50 of 50 µM for inhibiting endothelial cell proliferation compared to kahweol acetate's differential activity profile [1].

Physicochemical Profile
Cross-study
mp 133.5–136°C; soluble in ethyl acetate, acetone, DMSO; insoluble in water. Unmodified kahweol mp ~158–160°C, more oxidation-prone.
Supports handling and solubility selection; stability advantage review.
Technical datasheet; experimental confirmation recommended.
Analytical Chemistry Compound Characterization Solubility Profile

Chemokine Receptor and PD-L1 Modulation

Mechanistic analysis in renal cancer cells revealed that kahweol acetate treatment downregulates C-C chemokine receptors CCR2, CCR5, and CCR6, as well as programmed death-ligand 1 (PD-L1), with Western blot analysis showing approximately 40-60% reduction in protein expression levels relative to control [1]. While cafestol exhibits similar trends, the magnitude of downregulation differs between the two compounds, with kahweol acetate demonstrating more pronounced suppression of PD-L1 expression in Caki-1 cells.

Chemokine & PD-L1
Head-to-head
Kahweol acetate reduces CCR2/CCR5/CCR6 and PD-L1 protein levels by 40–60%; more pronounced PD-L1 suppression vs. cafestol in Caki-1.
Supports immunomodulatory endpoint review; cell-line specific.
Western blot, 30 µM 48h; direct quantification in primary source.
Tumor Microenvironment Chemokine Receptor Modulation Immuno-Oncology

Migration Inhibition vs. Cafestol in Renal Cancer

In a wound healing assay measuring cell migration, treatment with 30 µM kahweol acetate inhibited ACHN renal cancer cell migration by approximately 55-60% after 12 hours, compared to 45-50% inhibition by 30 µM cafestol under identical conditions. The combination of 30 µM kahweol acetate and 30 µM cafestol achieved significantly greater inhibition (70-75%) compared to either compound alone [1].

Migration Inhibition
Head-to-head
Kahweol acetate 55–60% inhibition vs. cafestol 45–50% in ACHN; combination 70–75%.
Supports comparative migration endpoint interpretation.
Wound healing assay, 12h; combination synergy context.
Cancer Metastasis Cell Migration Inhibition Wound Healing Assay

Kahweol Acetate: Validated Research Applications


Prostate Cancer Synergy with Cafestol

Researchers investigating synergistic anti-cancer combinations should prioritize kahweol acetate for prostate cancer studies, as evidenced by combination index < 1 with cafestol in DU-145 cells. The documented >60% reduction in cell viability at 30 µM each (versus 20-30% for kahweol acetate alone) provides a robust experimental foundation for in vitro synergy assays and in vivo xenograft studies using SCID mice [1].

Apoptosis and Migration Assays in Renal Cancer

For apoptosis and metastasis research in renal cell carcinoma, kahweol acetate demonstrates quantitative superiority over cafestol: 35-40% TUNEL-positive ACHN cells (vs. 20-25% for cafestol) and 55-60% migration inhibition (vs. 45-50% for cafestol) at 30 µM [2]. This differential activity justifies procurement of kahweol acetate as the primary diterpene for ACHN and Caki-1 cell-based assays.

Nrf2/ARE Pathway Activation and Chemoprevention Screening

Studies focused on Nrf2-mediated chemoprevention should utilize the kahweol acetate + cafestol (C+K) combination, which induces up to 9-fold increases in NQO1 mRNA in nrf2(+/+) MEFs. This robust induction, validated in both wild-type and nrf2 knockout models, positions kahweol acetate as an essential tool for investigating ARE-dependent gene expression and protection against electrophilic stress [3].

Tumor Microenvironment and Immuno-Oncology Target Validation

Investigators examining chemokine receptor modulation or immune checkpoint regulation should select kahweol acetate based on its demonstrated ability to downregulate CCR2, CCR5, CCR6, and PD-L1 by 40-60% in renal cancer cells [2]. This specific molecular signature, with pronounced PD-L1 suppression in Caki-1 cells, supports applications in tumor microenvironment research and potential combination strategies with existing immunotherapies.

Application
Selection Property
Validation Focus
Prostate cancer cell-model synergy studies
Synergy evaluation with cafestol
Combination index and viability endpoints
Renal cancer apoptosis and migration assays
Apoptosis-induction comparison
TUNEL and wound-healing assay endpoints
Nrf2/ARE pathway chemoprevention studies
Phase II enzyme induction response
NQO1 expression and ARE-dependent gene profiles
Tumor microenvironment immunomodulation research
Chemokine and immune checkpoint modulation
CCR and PD-L1 expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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